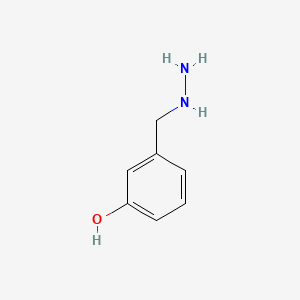

3-Hydroxybenzylhydrazine

Description

Historical Perspectives and Initial Discoveries of 3-Hydroxybenzylhydrazine as a Bioactive Compound

The journey of this compound in scientific inquiry is rooted in the broader exploration of hydrazine (B178648) derivatives as bioactive molecules. Hydrazines have long been recognized for their potential to inactivate enzymes that depend on pyridoxal (B1214274) 5'-phosphate (PLP), a form of vitamin B6. nih.gov this compound, identified by synonyms such as m-hydroxybenzylhydrazine and its research code NSD-1015, emerged from this line of investigation as a potent enzyme inhibitor. nih.gov Its discovery was a key step in the development of specific chemical tools designed to modulate the activity of enzymes involved in neurotransmitter metabolism. Researchers found that its structural characteristics allowed it to serve as a powerful inhibitor, leading to its adoption in neuropharmacological studies. sigmaaldrich.comnih.gov

Foundational Role of this compound in Neurotransmitter Enzyme Studies

The primary and most well-documented role of this compound is as a potent inhibitor of Aromatic L-amino acid decarboxylase (AADC). nih.govnih.govguidetopharmacology.org AADC is a critical enzyme in the biosynthesis of several key monoamine neurotransmitters. mdpi.com It catalyzes the final step in the synthesis of dopamine (B1211576) from L-DOPA and serotonin (B10506) from 5-hydroxytryptophan (B29612) (5-HTP). mdpi.com Unlike some other AADC inhibitors such as carbidopa (B1219) and benserazide (B1668006), which are designed to act peripherally (outside the central nervous system), this compound is capable of crossing the blood-brain barrier. sigmaaldrich.comnih.gov This property allows it to inhibit AADC directly within the brain, making it a crucial compound for studying the central effects of AADC inhibition. nih.gov

Further research has revealed that the inhibitory action of this compound is not limited to AADC. It also functions as a potent, time-dependent inhibitor of γ-aminobutyric acid (GABA) aminotransferase, an enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. nih.gov The mechanism of inhibition involves the formation of a stable 3-hydroxybenzylhydrazone with the enzyme's pyridoxal phosphate (B84403) (PLP) cofactor, effectively inactivating the enzyme. nih.gov

Moreover, studies in rats have demonstrated that this compound also potently inhibits monoamine oxidase (MAO), another key enzyme in neurotransmitter metabolism. nih.gov Specifically, ex vivo studies showed significant inhibition of both MAO-A and MAO-B in the liver and striatum following systemic administration. nih.gov This finding is critical, as it indicates that the physiological effects observed after administering this compound may result from the combined inhibition of AADC and MAO, complicating the interpretation of studies aiming to isolate the effects of AADC inhibition alone. nih.gov

Current Significance of this compound as a Pharmacological Probe

In modern biomedical science, this compound is valued as a pharmacological probe. biorxiv.org A pharmacological probe is a small molecule used to selectively interact with a specific protein target, such as an enzyme, to elucidate its biological function. The well-defined inhibitory action of this compound against AADC makes it an effective tool for investigating the consequences of blocking this specific step in neurotransmitter synthesis. nih.govchemicalbook.com

Its use in research allows scientists to create a state of acute neurotransmitter depletion, enabling the study of the downstream effects on neuronal circuits, behavior, and the regulation of other metabolic pathways. nih.gov The ability of hydrazine-based probes to be modified for various experimental setups, including live cell imaging and proteomic profiling, highlights their versatility. biorxiv.org By observing the changes that occur when enzymes like AADC or GABA aminotransferase are blocked by this compound, researchers can map the intricate connections within the nervous system and understand the roles these enzymes play in both health and disease. nih.govbiorxiv.org

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound continues to be driven by its utility in fundamental neuroscience. The primary objective is to leverage its inhibitory properties to dissect the complex mechanisms of neurotransmitter regulation. Researchers are interested in precisely how the inhibition of AADC and other PLP-dependent enzymes affects neurochemical balance and signaling pathways. nih.govnih.gov

Current research aims to differentiate the effects of AADC inhibition from those of MAO inhibition, given the compound's dual action. nih.gov Understanding these distinct and overlapping effects is crucial for accurately interpreting experimental results. Furthermore, the compound serves as a reference or benchmark in the development of new, potentially more selective enzyme inhibitors for therapeutic or research purposes. pubcompare.ai The ongoing study of this compound and similar compounds contributes to a deeper knowledge of enzyme kinetics, inhibitor design, and the intricate biochemical pathways that govern brain function.

Chemical Compound Data

Below are tables detailing the compounds mentioned in this article.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-(hydrazinylmethyl)phenol | nih.gov |

| Common Synonyms | NSD-1015, m-hydroxybenzylhydrazine | nih.govsigmaaldrich.com |

| Molecular Formula | C7H10N2O | nih.govchemspider.com |

| Molecular Weight | 138.17 g/mol | nih.gov |

Table 2: Compounds Mentioned in This Article

| Compound Name | Abbreviation / Synonym | Primary Role Mentioned |

|---|---|---|

| This compound | NSD-1015 | Aromatic L-amino acid decarboxylase and Monoamine Oxidase Inhibitor. nih.govnih.gov |

| L-DOPA | Levodopa | Precursor to Dopamine. wikipedia.org |

| Dopamine | DA | A key catecholamine neurotransmitter. mdpi.com |

| Serotonin | 5-HT | A key monoamine neurotransmitter. mdpi.com |

| 5-Hydroxytryptophan | 5-HTP | The immediate precursor to Serotonin. mdpi.com |

| γ-Aminobutyric acid | GABA | An inhibitory neurotransmitter. nih.gov |

| Carbidopa | - | A peripherally acting AADC inhibitor. nih.govwikipedia.org |

| Benserazide | - | A peripherally acting AADC inhibitor. nih.govwikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydrazinylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-4,9-10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKWWALNMPEOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213099 | |

| Record name | 3-Hydroxybenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-33-2 | |

| Record name | 3-(Hydrazinylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYBENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27K5Q85R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxybenzylhydrazine

Established Synthetic Pathways for 3-Hydroxybenzylhydrazine and its Salts

The synthesis of this compound, a significant compound in various chemical research areas, can be achieved through a multi-step process commencing with readily available precursors. A key pathway involves the use of 3-hydroxybenzaldehyde (B18108) and methoxycarbonylhydrazine.

Synthesis from 3-Hydroxybenzaldehyde and Methoxycarbonylhydrazine

A well-established route to this compound and its salts begins with the reaction between 3-hydroxybenzaldehyde and methoxycarbonylhydrazine. This method involves a sequence of condensation, hydrogenation, decarboxylation, and salt formation steps to yield the desired product.

The initial step in this synthetic sequence is the condensation reaction between 3-hydroxybenzaldehyde and methoxycarbonylhydrazine. This reaction forms the corresponding hydrazone, N'-(3-hydroxybenzylidene)hydrazinecarboxylic acid methyl ester.

Following the formation of the hydrazone, the subsequent critical step is catalytic hydrogenation. youtube.com This process reduces the carbon-nitrogen double bond of the hydrazone to a single bond, yielding N'-(3-hydroxybenzyl)hydrazinecarboxylic acid methyl ester. The hydrogenation is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. youtube.com This reduction is a crucial transformation, converting the hydrazone intermediate into the protected hydrazine (B178648) derivative. The catalytic hydrogenation of esters and related compounds is a fundamental transformation in organic synthesis, though it can be challenging due to the low reactivity of the carbonyl group. nih.gov

After the hydrogenation step, the methoxycarbonyl protecting group is removed through decarboxylation. This is typically achieved by heating the N'-(3-hydroxybenzyl)hydrazinecarboxylic acid methyl ester in the presence of an acid. The acidic conditions facilitate the cleavage of the carbamate (B1207046) group, releasing carbon dioxide and yielding the free this compound.

To enhance stability and ease of handling, the resulting this compound is often converted into a salt, such as the dihydrochloride (B599025) salt. sigmaaldrich.com This is accomplished by treating the free base with an appropriate acid, for example, hydrochloric acid (HCl). The salt form is generally a solid, which is more stable and easier to purify than the free base. sigmaaldrich.com

Chemical Reactivity and Synthetic Utility of this compound

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its hydrazine moiety. This functional group readily participates in reactions with various electrophiles, particularly carbonyl compounds, to form a diverse range of heterocyclic systems.

Reactions with Carbonyl Compounds for Heterocyclic System Formation

The reaction of hydrazines with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of heterocyclic chemistry. researchgate.netresearchgate.net This condensation reaction typically proceeds through the formation of a hydrazone intermediate, which can then undergo further intramolecular reactions to yield stable heterocyclic rings. youtube.comyoutube.com

In the case of this compound, the presence of the hydroxyl group on the phenyl ring can also influence the reactivity and the nature of the final products. The reaction with dicarbonyl compounds or other suitable substrates can lead to the formation of various heterocyclic systems, including pyrazoles and other related structures. researchgate.net For example, the reaction of benzylhydrazine (B1204620) derivatives with β-chlorovinyl ketones has been shown to produce pyrazole (B372694) derivatives. researchgate.net The specific outcome of the reaction is dependent on the nature of the carbonyl compound, the reaction conditions, and the presence of any catalysts. researchgate.net

Pictet–Spengler-Type Reactions Leading to 1-Substituted 1,2,3,4-Tetrahydrophthalazines

The Pictet-Spengler reaction is a powerful acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by the closure of a new ring. researchgate.netwikipedia.org A variation of this classic transformation can be employed using this compound to synthesize 1-substituted 1,2,3,4-tetrahydrophthalazines. In this analogous reaction, the benzylhydrazine moiety serves as the nucleophilic component, reacting with a carbonyl compound to initiate a cyclization process.

The reaction mechanism proceeds through several key steps:

Hydrazone Formation: The reaction begins with the condensation of the more nucleophilic terminal nitrogen atom of this compound with the carbonyl carbon of an aldehyde or ketone. This step results in the formation of a hydrazone intermediate after the elimination of a water molecule.

Electrophile Generation: Under acidic conditions, the hydrazone intermediate is protonated. This protonation increases the electrophilicity of the carbon atom involved in the C=N bond, creating a reactive species analogous to the iminium ion in the classic Pictet-Spengler reaction. wikipedia.org

Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular electrophilic aromatic substitution. The electron-rich benzene (B151609) ring, activated by the electron-donating hydroxyl group at the meta position, attacks the electrophilic carbon of the protonated hydrazone. This attack preferentially occurs at the ortho position relative to the benzyl (B1604629) group due to steric accessibility and electronic activation, leading to the formation of the new six-membered heterocyclic ring.

Rearomatization: The final step is the deprotonation of the intermediate, which restores the aromaticity of the benzene ring and yields the stable 1-substituted 1,2,3,4-tetrahydrophthalazine (B88525) product.

The versatility of this reaction allows for the introduction of various substituents at the 1-position of the tetrahydrophthalazine ring system, depending on the aldehyde or ketone used as the starting material.

Table 1: Representative Pictet-Spengler-Type Reactions of this compound

| Carbonyl Reactant (R1R2C=O) | Substituents (R1, R2) | Resulting Product |

|---|---|---|

| Formaldehyde | H, H | 2,3,4,5-Tetrahydro-6-hydroxy-2H-benzo[g] researchgate.netwikipedia.orgdiazepine |

| Acetaldehyde | CH₃, H | 1-Methyl-1,2,3,4-tetrahydro-7-hydroxyphthalazine |

| Acetone | CH₃, CH₃ | 1,1-Dimethyl-1,2,3,4-tetrahydro-7-hydroxyphthalazine |

| Benzaldehyde | C₆H₅, H | 1-Phenyl-1,2,3,4-tetrahydro-7-hydroxyphthalazine |

Mechanisms of Hydrazone Formation with Pyridoxal (B1214274) 5'-Phosphate (PLP)

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a coenzyme involved in numerous metabolic reactions. ekb.eg Its chemical structure features a reactive aldehyde group that can readily undergo condensation reactions with primary amines and related compounds, such as hydrazines, to form Schiff bases or hydrazones, respectively. The reaction between this compound and PLP results in the formation of a stable PLP-hydrazone conjugate.

The mechanism of this hydrazone formation is a well-established process involving nucleophilic addition followed by dehydration:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of this compound acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde group on the PLP molecule.

Carbinolamine Formation: This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine (or carbinolhydrazine in this specific case). This intermediate is typically unstable and exists in equilibrium with the reactants.

Dehydration: The carbinolamine intermediate is then dehydrated through a series of proton transfer steps. Under mildly acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, a proton is removed from the adjacent nitrogen atom, and the electron pair forms a C=N double bond, leading to the elimination of a water molecule.

Hydrazone Product: The final product is a stable hydrazone, where the 3-hydroxybenzyl moiety is covalently linked to the PLP molecule through a C=N-NH- linkage.

This reaction effectively inactivates PLP-dependent enzymes by sequestering the essential coenzyme, a mechanism relevant in toxicological and pharmacological contexts.

Table 2: Mechanistic Steps of Hydrazone Formation between this compound and PLP

| Step Number | Process | Description |

|---|---|---|

| 1 | flash_onNucleophilic Attack | The terminal amino group of this compound attacks the aldehyde carbon of PLP. |

| 2 | mediationIntermediate Formation | A tetrahedral carbinolamine intermediate is formed. |

| 3 | sync_altProton Transfer | The hydroxyl group on the intermediate is protonated to form a good leaving group (H₂O). |

| 4 | opacityDehydration | A water molecule is eliminated, and a C=N double bond is formed, yielding the final hydrazone product. |

Enzymatic Inhibition Mechanisms and Bioactivity of 3 Hydroxybenzylhydrazine

Inhibition of L-Aromatic Amino Acid Decarboxylase (AADC/DDC)

3-Hydroxybenzylhydrazine is recognized as a potent inhibitor of L-Aromatic Amino Acid Decarboxylase (AADC), an enzyme crucial for the synthesis of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506). nih.govwikipedia.orgwikipedia.org

Kinetic Characterization of AADC Inhibition by this compound

Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor of AADC. Research has determined its inhibition constant (Ki) to be 0.086 μM. researchgate.net This low Ki value indicates a high affinity of the inhibitor for the enzyme.

Furthermore, studies on other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as GABA aminotransferase, have characterized this compound as a potent slow-binding inhibitor with an inhibition constant of 0.3 μM. nih.gov This slow-binding nature suggests a time-dependent conformational change in the enzyme-inhibitor complex, leading to a tightly bound state. nih.gov The mechanism for this inhibition does not involve the formation of a rapidly reversible enzyme-inhibitor complex. nih.gov

| Enzyme | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|

| L-Aromatic Amino Acid Decarboxylase (AADC) | Noncompetitive | 0.086 μM researchgate.net |

| GABA Aminotransferase | Slow-binding | 0.3 μM nih.gov |

Molecular Mechanism of Inactivation: Pyridoxal 5'-Phosphate (PLP) Interaction

The inhibitory action of this compound on AADC is intrinsically linked to its interaction with the enzyme's essential cofactor, Pyridoxal 5'-Phosphate (PLP). nih.govnih.govnih.gov PLP, the active form of vitamin B6, is covalently bound to a lysine (B10760008) residue in the active site of AADC, forming an internal aldimine. wikipedia.orgosti.gov

The hydrazine (B178648) moiety of this compound is highly reactive towards the aldehyde group of PLP. epa.govnih.gov This reactivity leads to the formation of a stable hydrazone linkage, displacing the lysine residue from the active site. acs.org This reaction effectively sequesters the PLP cofactor, rendering the enzyme inactive.

The reaction between this compound and PLP can occur both non-enzymatically in solution and enzymatically within the active site of AADC. However, the constrained environment of the enzyme's active site facilitates a more specific and efficient interaction. The initial binding of the inhibitor to the enzyme brings the hydrazine group into close proximity with the PLP aldehyde, promoting the formation of the inhibitory hydrazone.

Specificity and Selectivity Profile as an AADC Inhibitor

While this compound is a potent AADC inhibitor, its selectivity for this enzyme over other related enzymes is a critical aspect of its pharmacological profile.

Studies have shown that this compound can also inhibit Monoamine Oxidase (MAO), another key enzyme in neurotransmitter metabolism. nih.gov In vitro studies have demonstrated that it potently inhibits both MAO-A and MAO-B with an IC50 value in the range of 10-50 μM. nih.gov This indicates that at higher concentrations, this compound can act as a non-selective inhibitor of both AADC and MAO. nih.govnih.gov Therefore, to achieve selective inhibition of AADC in experimental settings, it is crucial to use optimized concentrations that are significantly lower than those required to inhibit MAO.

| Enzyme | Inhibitory Concentration |

|---|---|

| L-Aromatic Amino Acid Decarboxylase (AADC) | Ki = 0.086 μM researchgate.net |

| Monoamine Oxidase (MAO-A and MAO-B) | IC50 = 10-50 μM nih.gov |

Comparative Efficacy with Other AADC Inhibitors in Research Applications

In the landscape of Aromatic L-amino acid decarboxylase (AADC) inhibitors, this compound (NSD-1015) is often studied alongside other well-known inhibitors such as carbidopa (B1219) and benserazide (B1668006). Research indicates that this compound acts as a noncompetitive inhibitor of AADC, with a reported Ki value of 0.086 µM in rat hypothalamic slices. researchgate.net

A study investigating the in vitro cytotoxicity of AADC inhibitors on a human lung carcinoid cell line (NCI-H727) provides another point of comparison. In this research, carbidopa and another inhibitor, α-monofluoromethyldopa (MFMD), were found to be lethal to the cells with IC50 values of 29 ± 2 µM and 56 ± 6 µM, respectively. nih.gov Interestingly, this compound, at the concentrations tested, showed no effect on the proliferation of these cells. nih.gov

Furthermore, when examining their effects on other enzymes, an in vitro study on rat hepatic monoamine oxidase (MAO) A and B revealed that this compound, carbidopa, and benserazide all potently inhibited both MAO-A and MAO-B, with IC50 values in the range of 10-50 µM. researchgate.net This suggests a comparable potency in inhibiting these secondary targets in vitro.

Interactive Table 1: Comparative Data of AADC Inhibitors

| Compound | Target Enzyme | Parameter | Value | Source |

|---|---|---|---|---|

| This compound | AADC | Ki (noncompetitive) | 0.086 µM | researchgate.net |

| Carbidopa | NCI-H727 cells | IC50 (cytotoxicity) | 29 ± 2 µM | nih.gov |

| α-monofluoromethyldopa | NCI-H727 cells | IC50 (cytotoxicity) | 56 ± 6 µM | nih.gov |

| This compound | MAO-A & MAO-B | IC50 | 10-50 µM | researchgate.net |

| Carbidopa | MAO-A & MAO-B | IC50 | 10-50 µM | researchgate.net |

| Benserazide | MAO-A & MAO-B | IC50 | 10-50 µM | researchgate.net |

Inhibition of Gamma-Aminobutyric Acid (GABA) Aminotransferase (GABA-AT)

In Vitro Time-Dependent Inhibition Kinetics in Biological Systems

This compound has been identified as a potent, time-dependent inhibitor of GABA aminotransferase (GABA-AT) from pig brain in vitro. nih.govnih.gov This inhibition is characterized as slow-binding, meaning it does not involve the rapid formation of a reversible enzyme-inhibitor complex before the final, tighter complex is formed. nih.gov

The inhibition kinetics have been quantified, with inhibition constants calculated from both the slow-binding kinetics and from the level of enzyme activity at equilibrium. The inhibition constant (Ki) calculated from slow-binding kinetics is 0.3 µM, while the value calculated from equilibrium inhibition is 0.46 µM, showing good agreement between the two methods. nih.gov

Interactive Table 2: In Vitro Inhibition of GABA-AT by this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Inhibition Constant (Ki) | 0.3 µM | Slow-binding kinetics | nih.gov |

| Inhibition Constant (Ki) | 0.46 µM | Equilibrium inhibition | nih.gov |

Mechanistic Insights into GABA-AT Inactivation

The mechanism of GABA-AT inactivation by this compound involves its interaction with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor. nih.gov Both enzymatic and non-enzymatic reactions lead to the formation of the 3-hydroxybenzylhydrazone of PLP. nih.gov Spectroscopic studies using UV-visible and 1H NMR have indicated that this hydrazone is formed without subsequent tautomerization. nih.gov

The inactivation process is consistent with a slow-binding mechanism where the inhibitor forms a tight, but not necessarily covalent, final complex with the enzyme. nih.gov The reactivation of the inhibited enzyme was found not to be a first-order process, which may be due to a side reaction of the hydrazine. nih.gov

Broad-Spectrum Inhibition of Pyridoxal-Phosphate-Requiring Enzymes

The inhibitory action of this compound is not limited to AADC and GABA-AT. As a hydrazine derivative, it belongs to a class of compounds known to be potent inhibitors of pyridoxal-phosphate (PLP)-dependent enzymes. nih.govnih.gov The free hydrazino group is a key structural feature responsible for this broad-spectrum inhibitory activity. nih.gov

Research on a series of 3-hydrazinopyridazine derivatives, which share the reactive hydrazino group with this compound, demonstrated strong in vitro inhibition of various PLP-dependent enzymes. nih.gov The ability of this compound to inhibit both AADC and GABA-AT, as detailed in the preceding sections, serves as a direct testament to its broad-spectrum activity. Furthermore, its potent inhibition of monoamine oxidase (MAO), another critical enzyme in neurotransmitter metabolism, underscores this characteristic. researchgate.net This broad inhibitory profile is a crucial consideration in its application in research, as its effects may not be solely attributable to the inhibition of a single enzyme. nih.gov

Neurochemical and Pharmacological Applications in Research

Elucidation of Neurotransmitter Synthesis and Metabolic Pathways

3-Hydroxybenzylhydrazine, also known by its code NSD-1015, is a potent inhibitor of the enzyme L-aromatic amino acid decarboxylase (AADC). This enzyme plays a crucial role in the final step of the biosynthesis of key monoamine neurotransmitters, including dopamine (B1211576) and serotonin (B10506). By blocking AADC, this compound prevents the conversion of precursor molecules into their active neurotransmitter forms, making it an invaluable tool in neurochemical research for studying the dynamics of neurotransmitter synthesis and metabolism.

The synthesis of dopamine, a critical catecholamine neurotransmitter, begins with the amino acid tyrosine. wikipedia.org Tyrosine is first converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). mdpi.comtaylorandfrancis.com This initial step is the rate-limiting stage in dopamine production. taylorandfrancis.comsigmaaldrich.com Subsequently, L-DOPA is converted to dopamine by the enzyme AADC. wikipedia.orgmdpi.com this compound's inhibitory action on AADC directly interferes with this second step, leading to significant and measurable changes in the levels of both L-DOPA and dopamine.

The primary effect of administering this compound is the inhibition of AADC, the enzyme responsible for the rapid decarboxylation of L-DOPA into dopamine. sigmaaldrich.com This blockade leads to a significant accumulation of L-DOPA in the brain, as its conversion to dopamine is prevented. sigmaaldrich.com Consequently, the synthesis of dopamine is reduced, which can be observed through the measurement of dopamine and its metabolites. This mechanism forms the basis of L-DOPA treatment for Parkinson's disease, where it is co-administered with peripheral AADC inhibitors to increase its brain availability. nih.gov In a research context, this effect allows scientists to manipulate and study the dopaminergic system. For instance, in severely burned patients where adrenaline and noradrenaline stores are depleted, infused dopamine is rapidly synthesized into noradrenaline and metabolized, indicating a high turnover rate. nih.gov

| Compound | Effect of this compound (NSD-1015) Administration | Mechanism |

|---|---|---|

| L-DOPA | Levels Increase | Inhibition of Aromatic L-amino acid decarboxylase (AADC) prevents its conversion to dopamine. sigmaaldrich.com |

| Dopamine | Synthesis Decreases | The precursor, L-DOPA, is not converted into dopamine due to AADC inhibition. mdpi.com |

Because the conversion of L-DOPA to dopamine is an extremely rapid process, measuring L-DOPA levels in the brain under normal conditions is difficult. wikipedia.org However, by inhibiting AADC with this compound, researchers can cause L-DOPA to accumulate. The rate of this accumulation provides a reliable in vivo index of the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. sigmaaldrich.comnih.gov This method is crucial for estimating the rate of catecholamine synthesis and has been used in various studies to understand how different conditions or substances affect dopamine production. nih.gov For example, this technique has been employed to demonstrate that the synthesis of dopamine correlates with the activity of TH in models of Parkinson's disease. nih.gov

The use of this compound has enabled detailed investigation into catecholamine synthesis within specific areas of the brain. By measuring the accumulation of L-DOPA after AADC inhibition, researchers can map the regional rates of dopamine and norepinephrine (B1679862) synthesis. Studies in spontaneously hypertensive rats using this method revealed augmented catecholamine synthesis in the posterolateral hypothalamus compared to normotensive controls. nih.gov Other research has shown that the performance of operant behaviors is associated with increased dopamine synthesis specifically in the caudate putamen and increased norepinephrine synthesis in the hypothalamus. nih.gov These findings highlight the localized regulation of catecholamine systems in response to behavioral and physiological states.

| Brain Region | Observed Effect on Catecholamine Synthesis | Associated Condition/Behavior | Citation |

|---|---|---|---|

| Posterolateral Hypothalamus | Augmented norepinephrine release and catecholamine synthesis | Hypertension in adult spontaneously hypertensive rats | nih.gov |

| Caudate Putamen | Increased dopamine synthesis rate | Performance of positively reinforced operant behavior | nih.gov |

| Hypothalamus | Increased norepinephrine synthesis rate | Performance of positively reinforced operant behavior | nih.gov |

| Mesolimbic Area | No change in dopamine or norepinephrine synthesis | Performance of positively reinforced operant behavior | nih.gov |

The biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) follows a pathway analogous to that of dopamine. It begins with the essential amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. nih.govdrugbank.comwikipedia.org This is the rate-limiting step in serotonin synthesis. drugbank.comwikipedia.org Subsequently, 5-HTP is rapidly converted to serotonin by the same enzyme involved in dopamine synthesis, L-aromatic amino acid decarboxylase (AADC). wikipedia.orgnih.gov

Given that this compound is a potent inhibitor of AADC, it also blocks the final step in serotonin production. nih.gov The inhibition of AADC prevents the decarboxylation of 5-HTP to serotonin. nih.gov This leads to an accumulation of 5-HTP and a corresponding decrease in the synthesis of serotonin. This effect allows researchers to study the serotonergic system by manipulating the levels of its key precursor and end-product. For example, while high levels of 5-HTP have been reported to potentially reduce serum dopamine, low-level supplementation with 5-HTP did not alter systemic serotonin or dopamine levels in one study. nih.gov The ability to bypass the rate-limiting step by administering 5-HTP, which readily crosses the blood-brain barrier, is a therapeutic strategy for conditions linked to serotonin deficiency. drugbank.com The use of an AADC inhibitor like this compound is a critical experimental technique to isolate and study the effects and metabolism of 5-HTP itself.

| Compound | Effect of this compound (NSD-1015) Administration | Mechanism |

|---|---|---|

| 5-Hydroxytryptophan (5-HTP) | Levels Increase | Inhibition of Aromatic L-amino acid decarboxylase (AADC) prevents its conversion to serotonin. wikipedia.orgnih.gov |

| Serotonin (5-HT) | Synthesis Decreases | The precursor, 5-HTP, is not converted into serotonin due to AADC inhibition. wikipedia.orgnih.gov |

Alterations in Serotonin Synthesis and Metabolism

In Vivo Neuropharmacological Investigations

The utility of this compound extends significantly to in vivo studies, where its ability to cross the blood-brain barrier and influence central neurotransmitter synthesis is paramount.

A key characteristic of this compound for its use in central nervous system (CNS) research is its ability to cross the blood-brain barrier. sigmaaldrich.com This barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS, preventing many substances from entering the brain. nih.govyoutube.comyoutube.com The capacity of this compound to penetrate this barrier allows for its direct action on enzymes within the brain following systemic administration. nih.govnih.gov This property is crucial for in vivo studies aiming to investigate the central effects of inhibiting catecholamine and serotonin synthesis. Once in the CNS, it distributes to various brain regions, including the striatum and hypothalamus, where it can exert its inhibitory effects on AADC. nih.gov Research in rat models has demonstrated that systemic administration of NSD-1015 effectively inhibits AADC activity in both the liver and the striatum. nih.gov

Animal models are indispensable for studying the neurochemical underpinnings of various physiological and pathological states. The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for primary hypertension and is also utilized as a model for Attention-Deficit/Hyperactivity Disorder (ADHD). wikipedia.org SHRs exhibit alterations in neurotransmitter systems, including noradrenergic hyperactivity. nih.gov While direct studies detailing the use of this compound in SHRs are not prevalent in the provided search results, its application in other rat models highlights its potential for dissecting neurochemical dynamics relevant to the SHR phenotype. For instance, in Sprague-Dawley rats, intracerebroventricular administration of NSD-1015 was used to investigate the role of central dopamine and serotonin in alcohol consumption. nih.gov Given that SHRs have documented changes in catecholaminergic pathways, this compound could be employed to study the contribution of newly synthesized catecholamines to the development or maintenance of hypertension and associated behavioral traits in this model. nih.govnih.gov

Alpha-2 adrenergic receptors (α2-ARs) are key regulators of neurotransmitter release and synthesis, often acting as presynaptic autoreceptors that provide negative feedback on catecholamine release. neuropedia.netnih.gov The activation of these receptors inhibits the release of norepinephrine from sympathetic nerve terminals. neuropedia.net Research has shown that α2-ARs are involved in the regulation of catecholamine synthesis. nih.gov Studies using knockout mice have revealed that the absence of α2A- and α2C-adrenoceptor subtypes leads to significantly higher brain tissue levels of L-DOPA, dopamine, and noradrenaline, along with increased AADC activity. nih.gov

This compound, by inhibiting AADC, allows researchers to isolate and study the upstream steps of catecholamine synthesis, such as the activity of tyrosine hydroxylase, which is the rate-limiting enzyme. wikipedia.orgderangedphysiology.com By blocking the conversion of L-DOPA to dopamine, NSD-1015 causes an accumulation of L-DOPA, which can be measured as an index of tyrosine hydroxylase activity. This makes this compound an invaluable tool for investigating how α2-ARs modulate the rate of catecholamine synthesis. For example, by administering an α2-AR agonist or antagonist and then using NSD-1015 to block AADC, researchers can determine the effect of α2-AR modulation on the rate of L-DOPA accumulation, thereby elucidating the receptor's role in regulating the synthetic pathway. nih.gov

| Receptor Subtype | Location | Role in Catecholamine Regulation |

| α2A-Adrenergic Receptor | Central Nervous System (presynaptic) | Inhibits norepinephrine release, modulates synthesis. nih.govnih.govyoutube.com |

| α2B-Adrenergic Receptor | Vascular Smooth Muscle | Mediates vasoconstriction. nih.govyoutube.com |

| α2C-Adrenergic Receptor | Central Nervous System | Modulates dopamine release, involved in synthesis regulation. nih.govnih.gov |

Utilization in Receptor Binding and Signaling Pathway Studies

Beyond its direct enzymatic inhibition, this compound is instrumental as a pharmacological tool to indirectly probe the function of various neurotransmitter receptors and their signaling pathways.

The activity of G-protein coupled receptors, such as the serotonin 1A (5-HT1A) receptor, can modulate the synthesis of other neurotransmitters. mdpi.com 5-HT1A receptors are found in high densities in brain regions like the hippocampus and cortex and are implicated in the regulation of mood and cognition. nih.gov Research has demonstrated that these receptors can modulate the synthesis of dopamine. nih.gov

This compound is used as a tool to facilitate the study of this modulation. In vivo, the rate of dopamine synthesis can be estimated by measuring the accumulation of L-DOPA after the inhibition of AADC with NSD-1015. nih.gov By administering a selective 5-HT1A receptor agonist, such as 8-OH-DPAT, researchers have observed a significant inhibition of L-DOPA accumulation in the striatum. nih.gov This indicates that activation of 5-HT1A receptors leads to a decrease in dopamine synthesis. Conversely, the administration of a 5-HT1A antagonist can lead to an increase in L-DOPA accumulation. nih.gov This methodological approach allows for the indirect assessment of 5-HT1A receptor activity and its influence on dopaminergic pathways in a living organism.

| Experimental Condition | Effect on Striatal L-DOPA Accumulation (post NSD-1015) | Implication for 5-HT1A Receptor Activity |

| Administration of 8-OH-DPAT (5-HT1A agonist) | Inhibition (30% decrease) nih.gov | Activation of 5-HT1A receptors inhibits dopamine synthesis. nih.gov |

| Administration of NAN-190 (5-HT1A antagonist) | Dramatic elevation (2- to 2.5-fold increase) nih.gov | Blockade of 5-HT1A receptors enhances dopamine synthesis. nih.gov |

Translational and Emerging Research Areas of 3 Hydroxybenzylhydrazine

Research in Cancer Metabolism and Therapeutic Strategies

3-Hydroxybenzylhydrazine, also known as NSD-1015, is a well-documented inhibitor of the enzyme Aromatic L-amino acid decarboxylase (AADC). nih.govsigmaaldrich.com This enzyme plays a crucial role in the synthesis of key neurotransmitters, including dopamine (B1211576) and serotonin (B10506). wikipedia.org In the context of neuroendocrine tumors, which are often characterized by the excessive production of these neuroamines, targeting AADC presents a potential therapeutic avenue. nih.gov

Research has shown that neuroendocrine tumors, such as carcinoids, can have significantly higher levels of AADC compared to normal tissue. nih.gov This overexpression makes AADC a target for therapeutic intervention. The inhibition of AADC is explored as a strategy to control the proliferation of these tumor cells. However, studies investigating the direct cytotoxic effects of AADC inhibitors on neuroendocrine tumor cells have yielded mixed results. For instance, in a study involving human lung carcinoid cells (NCI-H727), this compound (NSD-1015) did not show an effect on cell proliferation, whereas other AADC inhibitors like carbidopa (B1219) and α-monofluoromethyldopa (MFMD) were found to be lethal to the cells. nih.gov

Despite the lack of direct cytotoxicity in that particular study, the role of this compound as a potent AADC inhibitor remains significant in experimental cancer research. nih.govnih.gov It is frequently used as a tool to investigate the effects of AADC inhibition on cancer cell biology and to understand the downstream effects on neurotransmitter pathways that may influence tumor growth and function. nih.gov The exploration of antibody-drug conjugates (ADCs) represents a novel and targeted approach in cancer therapy, including for neuroendocrine tumors. researchfeatures.comnih.govnetrf.orgyoutube.com This strategy involves linking a potent cytotoxic agent to an antibody that specifically targets a protein on the surface of tumor cells, thereby delivering the drug directly to the cancer cells while minimizing damage to healthy tissues. netrf.org While no ADCs have been specifically approved for neuroendocrine tumors yet, clinical trials are underway to investigate their potential. netrf.org

Identification in Natural Products and Associated Bioactivities

Recent analytical studies have identified this compound as a phenolic compound present in the extracts of certain plant materials. researchgate.net Notably, it has been detected in the rag of the jackfruit (Artocarpus heterophyllus), a part of the fruit that is often considered waste. researchgate.netresearchgate.netresearchgate.net The identification was achieved through Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of phytochemicals extracted from jackfruit rag. researchgate.net This finding is significant as it points to natural sources for this compound, which has primarily been known as a synthetic molecule in pharmacological research.

Jackfruit rag is increasingly being recognized for its content of various phytonutrients, including a range of phenolic compounds. researchgate.nettaylors.edu.my The presence of this compound within this complex mixture of natural products opens up new avenues for its investigation, particularly concerning its biological activities when derived from a natural matrix.

| Compound Class | Identified Compound |

|---|---|

| Phenolic Compounds | This compound |

| Alkaloids | Tryptamine |

| Myoscorpine | |

| Benzoic Acid Ester | Butyl isobutyl phthalate |

| Dictamdiol |

The identification of this compound in jackfruit rag extracts is particularly relevant in the context of the antimicrobial properties attributed to these extracts. researchgate.net Plant-derived extracts, rich in phenolic compounds, are known to exhibit antimicrobial activity against various pathogens. nih.govmdpi.comfrontiersin.org Hydrazide-hydrazone structures, a class to which this compound belongs, are recognized for their broad spectrum of bioactivity, including antibacterial and antifungal effects. nih.gov

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Significant Inhibition |

| Staphylococcus aureus | Inhibition Activity |

| Vibrio parahaemolyticus | Inhibition Activity |

| Salmonella | Inhibition Activity |

| Aspergillus niger | Variable Antifungal Activity |

| Candida albicans | Variable Antifungal Activity |

| Penicillium digitatum | Variable Antifungal Activity |

Contributions to Medicinal Chemistry and Drug Discovery Methodologies

This compound (NSD-1015) serves as a valuable tool in medicinal chemistry and drug discovery, primarily due to its function as a known inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably AADC. sigmaaldrich.com Its ability to cross the blood-brain barrier allows it to be used in neuropharmacological studies to investigate the central effects of enzyme inhibition. sigmaaldrich.comnih.gov

In drug discovery, compounds like this compound are used as reference compounds or starting points for the design of new, more potent, or selective enzyme inhibitors. For example, understanding the interaction of the hydrazinyl group with the PLP cofactor can inform the synthesis of novel derivatives with modified properties. sigmaaldrich.com Research into hydrazide-hydrazone derivatives continues to be an active area, with scientists synthesizing and testing new analogs for various therapeutic targets, including cancer and infectious diseases. nih.govnih.gov The established biochemical profile of this compound makes it an important molecule for validating new biological assays and for studying the structure-activity relationships of enzyme inhibitors.

Advanced Methodologies Employing 3 Hydroxybenzylhydrazine

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of 3-Hydroxybenzylhydrazine. Techniques such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for its characterization.

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. technologynetworks.comlibretexts.org The structure of this compound, containing a substituted benzene (B151609) ring, dictates its characteristic absorption profile. The benzene ring itself is a chromophore that absorbs in the UV region. The presence of substituents—the hydroxyl (-OH) and hydrazinylmethyl (-CH₂NHNH₂) groups—on the aromatic ring influences the energy of these electronic transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. shimadzu.com

Table 1: Predicted UV-Visible Absorption Characteristics for this compound

| Structural Feature (Chromophore) | Expected Absorption Region | Influence of Substituents |

| Substituted Benzene Ring | ~250-280 nm | The hydroxyl (-OH) and hydrazinylmethyl (-CH₂NHNH₂) groups shift the primary and secondary absorption bands. |

| Phenolic Hydroxyl Group | Modifies the benzene absorption | The -OH group, an activating auxochrome, typically causes a bathochromic (red) shift and increases absorption intensity. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (protons). organicchemistrydata.org A ¹H NMR spectrum of this compound would provide a wealth of structural information, including the number of different types of protons, their chemical environments, and their proximity to one another.

The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amine (-NH and -NH₂) protons, and the phenolic hydroxyl (-OH) proton. hmdb.ca The chemical shifts (δ) of the aromatic protons would appear in the typical downfield region for substituted benzenes, with their splitting patterns revealing their substitution pattern on the ring. chemicalbook.comchemicalbook.com The methylene protons adjacent to the hydrazine (B178648) group would appear as a singlet, while the exchangeable protons of the -OH and -NHNH₂ groups would also produce characteristic signals.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | Multiplet | 4H |

| Methylene Protons (-CH₂-) | ~3.9 - 4.2 | Singlet | 2H |

| Amine/Hydrazine Protons (-NHNH₂) | Variable (Broad) | Broad Singlet | 3H |

| Phenolic Proton (-OH) | Variable (Broad) | Broad Singlet | 1H |

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological samples or reaction products, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For a compound like this compound, coupling HPLC with an electrochemical detector (ECD) offers exceptional sensitivity and selectivity. mdpi.com This suitability arises because the phenolic hydroxyl group on the benzene ring is electroactive, meaning it can be readily oxidized at a specific potential on an electrode surface. youtube.com

In a typical HPLC-ECD setup, a reversed-phase column (such as a C8 or C18) would be used to separate the compound from a liquid sample. nih.gov As this compound elutes from the column, it passes through the electrochemical flow cell, where a working potential is applied. Its oxidation generates an electrical current that is proportional to its concentration, allowing for highly sensitive detection, often reaching nanomolar levels. nih.govnih.gov This method is particularly valuable for analyzing trace amounts of the compound in biological fluids. nih.gov

Table 3: Typical Parameters for HPLC-ECD Analysis

| Parameter | Typical Setting/Value | Rationale |

| Stationary Phase | Reversed-Phase (e.g., C18, C8, Phenyl) | Good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403) or acetate) | Allows for gradient or isocratic elution to achieve optimal separation. |

| Detector | Electrochemical Detector (Amperometric or Coulometric) | Highly sensitive and selective for electroactive analytes like phenols. |

| Working Potential | +0.4 to +0.8 V (vs. Ag/AgCl) | Set at the oxidation potential of the phenolic group to maximize signal-to-noise ratio. youtube.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a definitive tool for compound identification. nih.govresearchgate.net After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured by the mass spectrometer.

For this compound, high-resolution mass spectrometry (HRMS) can determine its elemental composition by measuring its exact mass with high precision. mdpi.com The molecular formula of this compound is C₇H₁₀N₂O, with a monoisotopic mass of approximately 138.0793 Da. nih.gov Observing this exact mass in a sample provides strong evidence for its presence. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze its constituent parts, providing unequivocal structural confirmation. mdpi.com

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | nih.gov |

| Molecular Weight | 138.17 g/mol | nih.gov |

| Monoisotopic Mass | 138.079312947 Da | nih.gov |

| Primary Identification Ion (Positive Mode) | [M+H]⁺ = 139.0866 m/z | Calculated |

In Vivo Microdialysis for Real-time Neurochemical Monitoring

In vivo microdialysis is a powerful technique used to sample the extracellular fluid from tissues in living, freely-moving animals, most notably the brain. nih.gov This method allows for the real-time monitoring of endogenous and exogenous substances in the brain's interstitial fluid (ISF). Given that this compound is known to be an inhibitor of L-aromatic amino acid decarboxylase and can cross the blood-brain barrier, its effects on neurochemistry are of significant interest. sigmaaldrich.com

While microdialysis could theoretically be used to measure the concentration of this compound itself in the brain, it is more commonly employed to measure the consequences of its pharmacological action. A microdialysis probe is inserted into a specific brain region, and the collected dialysate is analyzed, often using a highly sensitive method like HPLC-ECD, to measure changes in the levels of neurotransmitters (e.g., dopamine (B1211576), serotonin) or their metabolites. nih.gov This approach provides invaluable data on the neurochemical impact of this compound in a dynamic, physiological context. nih.gov

Radioligand and Non-Radioactive Ligand Binding Assays (as an experimental tool)

A thorough review of the scientific literature did not yield specific studies where this compound, also known as NSD-1015, has been utilized as a primary tool in radioligand or non-radioactive ligand binding assays to determine its binding affinity (such as Ki, Kd, or IC₅₀ values) for specific receptors. The predominant application of this compound in research is as an enzyme inhibitor, particularly for aromatic L-amino acid decarboxylase (AADC), rather than as a ligand for receptor characterization.

Cell Culture Models for Enzymatic and Metabolic Investigations

This compound (NSD-1015) is a valuable experimental tool in cell culture and tissue models for probing enzymatic activities and metabolic pathways, primarily related to neurotransmitter synthesis. Its principal mechanism of action is the inhibition of L-aromatic amino acid decarboxylase (AADC), the enzyme responsible for the final step in the synthesis of dopamine and serotonin (B10506). sigmaaldrich.comnih.gov It also exhibits inhibitory effects on other pyridoxal-phosphate-dependent enzymes, including GABA aminotransferase. sigmaaldrich.com

In vitro and ex vivo studies using various cell and tissue preparations have been instrumental in elucidating the metabolic consequences of AADC inhibition by NSD-1015. These models allow for controlled investigation into the compound's effects on neurotransmitter levels and their metabolites.

Enzymatic Inhibition Studies:

Research has demonstrated that NSD-1015 potently inhibits AADC activity in both central and peripheral tissues. Furthermore, studies have revealed that it can also inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. This dual inhibitory action complicates the interpretation of its effects, as blocking both synthesis and degradation pathways can have complex outcomes on neurotransmitter concentrations. nih.gov For instance, while NSD-1015 blocks AADC activity, its concurrent inhibition of MAO can lead to a maintained, rather than reduced, concentration of dopamine by preventing its breakdown. nih.gov

| Enzyme Target | Model System | Observed Effect | Reference |

|---|---|---|---|

| Aromatic L-amino acid decarboxylase (AADC) | Rat liver and striatum | Inhibition of enzyme activity. | nih.gov |

| Monoamine Oxidase (MAO) A and B | Rat liver and striatum | Potent inhibition of enzyme activity (IC₅₀ 10-50 µM). | nih.gov |

| GABA aminotransferase | Not specified | Inhibition through formation of a 3-hydroxybenzylhydrazone of the pyridoxal-phosphate cofactor. | sigmaaldrich.com |

Metabolic Investigations in Cellular and Tissue Models:

The application of NSD-1015 to tissue preparations has provided significant insights into dopamine metabolism. In studies using superfused corpus striatum and hypothalamic tissue fragments from rats, NSD-1015 was shown to induce a dose-dependent increase in dopamine release. nih.gov This effect was observed to be calcium-independent, suggesting a mechanism that is not reliant on typical vesicular release. nih.gov

In primate models of Parkinson's disease (MPTP-treated marmosets), pretreatment with NSD-1015 effectively blocked the conversion of administered L-DOPA to dopamine, leading to an accumulation of L-DOPA in the plasma and a decrease in dopamine's metabolite, 3,4-Dihydroxyphenylacetic acid (DOPAC). nih.gov These findings underscore its efficacy as a central AADC inhibitor in a living system.

| Model System | Treatment/Concentration | Metabolic Effect | Reference |

|---|---|---|---|

| Rat corpus striatum tissue fragments | 1.0 µM - 10 µM | Dose-dependent increase in dopamine release. | nih.gov |

| Rat hypothalamic tissue fragments | 10 µM | Increased release of dopamine. | nih.gov |

| MPTP-treated marmoset (in vivo) | 25 mg/kg followed by L-DOPA | Increased plasma L-DOPA; Decreased plasma dopamine and DOPAC. | nih.gov |

| 6-OHDA-lesioned rat striatum (in vivo microdialysis) | 100 mg/kg followed by L-DOPA | Abolished the increase in DOPAC and HVA levels normally seen after L-DOPA administration. | nih.gov |

Collectively, these studies highlight the utility of this compound in cell culture and more complex tissue models to dissect the roles of specific enzymes in neurotransmitter metabolism and to understand the pharmacological consequences of their inhibition.

Future Directions and Unexplored Research Avenues

Comprehensive Structure-Activity Relationship (SAR) Studies of 3-Hydroxybenzylhydrazine Derivatives for Enhanced Selectivity

A critical avenue for future research lies in comprehensive Structure-Activity Relationship (SAR) studies. The goal is to design derivatives of this compound with improved selectivity for specific enzyme targets. By systematically modifying the structure of the parent compound, researchers can identify the key molecular features that govern its inhibitory activity.

For instance, studies on similar hydrazide-hydrazone compounds have shown that even minor alterations, such as the position of a hydroxyl group or the addition of a methyl group, can significantly impact their inhibitory constants (Ki). mdpi.com A study on laccase inhibitors demonstrated that the introduction of certain substituents on the benzylidene unit of hydrazide-hydrazones could switch the mechanism of inhibition from competitive to non-competitive or uncompetitive. mdpi.com

Future SAR studies on this compound should explore a wide range of modifications, including:

Substitution on the phenyl ring: Investigating the effect of different functional groups at various positions on the benzene (B151609) ring.

Modification of the hydrazine (B178648) linker: Altering the length and composition of the linker between the phenyl ring and the hydrazine group.

Introduction of steric bulk: Adding bulky substituents to probe the spatial constraints of the enzyme's active site.

These studies, which can be guided by computational methods like 3D-QSAR analysis, will be instrumental in developing highly selective inhibitors. mdpi.com

Investigation of Novel Enzymatic or Receptor Targets Beyond Established Roles

While this compound is a known inhibitor of L-aromatic amino acid decarboxylase and GABA aminotransferase, its full range of biological targets likely remains undiscovered. sigmaaldrich.comsigmaaldrich.com Future research should aim to identify novel enzymatic or receptor targets for this compound and its derivatives.

This exploration could unveil new therapeutic applications. For example, the discovery that certain hydrazone derivatives possess anti-tyrosinase activity has opened up possibilities in cosmetics and health. nih.gov Similarly, identifying new targets for this compound could lead to its application in treating a wider array of conditions.

Modern techniques such as activity-based protein profiling (ABPP) can be employed to identify new molecular targets. nih.gov This approach utilizes probes that covalently bind to the active sites of enzymes, allowing for their identification and characterization.

Development of Advanced Synthetic Strategies for Analogue Production

To support extensive SAR studies and the exploration of new biological activities, the development of efficient and versatile synthetic strategies for producing analogues of this compound is crucial. Current synthetic routes often involve the late-stage introduction of the hydrazine group. researchgate.net

Future research in this area should focus on:

Developing more convergent and flexible synthetic pathways.

Exploring novel catalysts and reaction conditions to improve yields and reduce byproducts.

Creating methodologies that allow for the easy diversification of the core this compound scaffold.

For example, the synthesis of hydrazide-hydrazones has been achieved with good to quantitative yields through the reaction of hydrazides with various aldehydes. mdpi.com Similar efficient strategies need to be developed for a broader range of this compound analogues.

Deeper Exploration of Natural Occurrences and Diverse Biological Activities

While this compound itself is a synthetic compound, the broader family of hydrazines and hydrazones has members with natural origins and diverse biological activities. nih.gov Future research should include a more in-depth exploration of naturally occurring analogues and their biological functions. This could provide valuable insights into the design of new, potent, and selective inhibitors.

Design of this compound as a Probe for Specific Metabolic Pathways

The ability of this compound to inhibit key enzymes in neurotransmitter metabolism makes it a potential candidate for development as a chemical probe. sigmaaldrich.comsigmaaldrich.comnih.gov Such probes are invaluable tools for studying specific metabolic pathways in detail.

Future efforts should focus on designing and synthesizing derivatives of this compound that can be used to:

Selectively inhibit a single enzyme within a complex pathway.

Be tagged with fluorescent or radioactive labels for visualization and quantification.

By using these probes, researchers can gain a deeper understanding of the roles of specific enzymes in health and disease, potentially identifying new drug targets and diagnostic markers. nih.gov For instance, activity-based hydrazine probes have shown promise in targeting the enzymatic activity of proline reductase in Clostridioides difficile, revealing a potential therapeutic target. nih.gov

Q & A

Basic Research Questions

Q. How is 3-Hydroxybenzylhydrazine used to assess tyrosine hydroxylase (TH) activity in vivo?

- Methodology : this compound (NSD-1015) inhibits aromatic L-amino acid decarboxylase (AADC), preventing the conversion of L-DOPA to dopamine. By measuring L-DOPA accumulation in tissues (e.g., striatum) via HPLC, researchers can quantify TH activity. A 20% reduction in TH activity was observed in NR1-KD mice using this method .

- Experimental Design : Administer 100 mg/kg intraperitoneally in mice, sacrifice after 60 minutes, and analyze tissue homogenates. Include controls for AADC activity and validate with Western blotting for TH protein levels .

Q. What is the role of this compound in studying serotonin synthesis pathways?

- Application : It blocks AADC, leading to accumulation of 5-hydroxytryptophan (5-HTP) instead of serotonin (5-HT). This allows measurement of tryptophan hydroxylase (TPH) activity, the rate-limiting enzyme in serotonin synthesis. Use HPLC with electrochemical detection to quantify 5-HTP levels in brain tissues .

- Protocol : Inject 100 mg/kg (i.p.), dissect brain regions within 30 minutes, and homogenize in perchloric acid for analysis .

Advanced Research Questions

Q. How does this compound inhibit multiple enzymes (e.g., CBS, GABA aminotransferase), and how should researchers account for off-target effects?

- Mechanistic Insight : It forms hydrazone adducts with pyridoxal phosphate (PLP), a cofactor for PLP-dependent enzymes like cystathionine-β-synthase (CBS) and GABA aminotransferase. At 100 µM, it inhibits CBS by 68%, complicating studies focused solely on AADC .

- Mitigation Strategy : Use lower concentrations (10–30 µM) for AADC-specific studies and include PLP supplementation controls. Validate selectivity via enzymatic assays .

Q. What contradictions exist regarding this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- Data Conflict : While it is reported to cross the BBB effectively in rodent models , its solubility (50 mg/ml in water) and polar structure may limit passive diffusion.

- Resolution : Use intracerebroventricular (ICV) administration or measure brain-to-plasma ratios via LC-MS to confirm distribution .

Q. How can researchers optimize this compound concentrations in cell culture studies?

- Guidelines : Pre-treat cells (e.g., LLCPK1) with 15–20 µM for 15 minutes before adding L-DOPA. Higher doses (>50 µM) may induce non-specific PLP enzyme inhibition, altering dopamine receptor signaling .

- Validation : Monitor Na+/K+-ATPase activity as a functional readout of dopamine synthesis .

Methodological Considerations

Q. What analytical techniques are critical for validating this compound’s effects in neurotransmitter studies?

- Techniques :

- HPLC-ECD : For quantifying L-DOPA/5-HTP accumulation .

- Western Blotting : To confirm TH protein levels and phosphorylation states .

- Scatchard Analysis : For receptor binding studies (e.g., 5-HT1A/B) in tissues pretreated with the inhibitor .

Q. How do researchers distinguish between this compound’s effects on dopamine vs. serotonin systems?

- Dual Inhibition : It blocks AADC in both pathways. Use isoform-specific knockouts (e.g., DDC-KO mice) or pair with selective TPH/TH inhibitors to isolate pathways .

Data Contradictions and Interpretation

Q. Why do some studies report minimal clinical relevance of this compound despite its biochemical utility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.